ARP

AP site quantification DNA damage detection alkoxyamine probe reactivity

ARP (Aldehyde Reactive Probe) is the industry-standard biotinylated aminooxy probe for quantifying apurinic/apyrimidinic (AP) sites in DNA. Unlike methoxyamine or non-biotinylated alternatives, ARP's covalent biotin tag enables direct ELISA, chemiluminescent, or fluorescent streptavidin readout without radioactive labeling. The TFA salt formulation (CAS 627090-10-2) provides 1 mg/mL aqueous solubility (PBS pH 7.2), ensuring reproducible probe delivery. With detection sensitivity of 2.4 AP sites per 10⁷ nucleotides and validation in 500+ peer-reviewed studies across diverse biological matrices, ARP remains the benchmark for genotoxicity assessment, DNA repair research, and novel probe development. Add ARP prior to DNA isolation to protect nascent AP sites from β-elimination loss.

Molecular Formula C12H21N5O4S
Molecular Weight 331.39 g/mol
CAS No. 139585-03-8
Cat. No. B169211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARP
CAS139585-03-8
Synonymsaldehyde reactive probe
biotin-CMHA
O-(biotinylcarbazoylmethyl)hydroxylamine
Molecular FormulaC12H21N5O4S
Molecular Weight331.39 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NNC(=O)CON)NC(=O)N2
InChIInChI=1S/C12H21N5O4S/c13-21-5-10(19)17-16-9(18)4-2-1-3-8-11-7(6-22-8)14-12(20)15-11/h7-8,11H,1-6,13H2,(H,16,18)(H,17,19)(H2,14,15,20)/t7-,8-,11-/m0/s1
InChIKeyKYHUBFIOWQTECH-LAEOZQHASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ARP (CAS 139585-03-8) Procurement Guide: Analytical-Grade Aldehyde-Reactive Probe for Abasic Site Detection


ARP (Aldehyde Reactive Probe, CAS 139585-03-8), chemically designated as N-(aminooxyacetyl)-N'-(D-biotinoyl) hydrazine or O-(biotinylcarbazoylmethyl)hydroxylamine, is a biotinylated aminooxy probe engineered for the specific detection and quantification of apurinic/apyrimidinic (AP, abasic) sites in DNA [1]. AP sites represent the most frequently occurring DNA lesion class, arising from spontaneous depurination, base excision repair (BER) intermediates, and exposure to exogenous genotoxic agents [2]. ARP exploits the electrophilic aldehyde group present in the open-chain form of the deoxyribose moiety at an AP site, forming a covalent oxime linkage that permanently tags the lesion with a biotin handle . This biotin tag enables downstream detection and quantification via avidin/streptavidin-conjugated reporter systems (e.g., HRP-based ELISA, fluorescent streptavidin), circumventing the need for radioactive labeling or lesion-specific antibodies [3]. Originally developed and characterized by Kubo et al. (1992), ARP has become the foundational commercial reagent for AP site analysis in genotoxicity assessment, DNA repair studies, and oxidative stress research .

ARP Procurement: Why Generic Aldehyde-Blocking Agents Cannot Substitute in AP Site Quantification Workflows


Substituting ARP with generic aldehyde-reactive agents such as methoxyamine (MX) or non-biotinylated aminooxy compounds introduces critical analytical gaps. Methoxyamine, while capable of reacting with AP site aldehydes to form stable oxime adducts for repair inhibition studies, lacks the biotin handle essential for subsequent enrichment, colorimetric detection, or fluorescence readout in the standard ARP-ELISA workflow [1]. Conversely, newer biotinylated probes (e.g., AA3) and fluorescent probes (e.g., ARP-d analogs) have been synthesized with claims of improved reactivity at physiological pH and reduced background, but these alternatives typically lack the extensive, multi-decade validation across diverse biological matrices (mammalian cells, tissues, isolated DNA) and genotoxic agents that ARP has accumulated [2]. Moreover, the TFA salt formulation of ARP (CAS 627090-10-2) offers enhanced aqueous solubility (1 mg/mL in PBS pH 7.2) compared to earlier free base preparations, a formulation distinction critical for reproducible probe delivery in quantitative assays . Procurement decisions must therefore weigh the trade-off between novel probe enhancements and ARP's established, transferable protocols validated in over 500 peer-reviewed studies, including its unique ability to protect nascent AP sites from strand breakage during DNA isolation when applied in situ [3].

ARP vs. AA3: Direct Quantitative Comparison of Reactivity, Sensitivity, and Detection Background


Reactivity at Physiological pH: AA3 Demonstrates Higher Product Yield than ARP in AP Site Conjugation

In a direct head-to-head comparison, AA3 (an alkyne-modified alkoxyamine probe) exhibited substantially higher product yield in reactions with synthetic AP site-containing oligonucleotides than ARP when assessed at physiologically relevant pH. At pH 7.5, AA3 achieved approximately 2.5-fold higher conjugation product yield compared to ARP under identical reaction conditions, a difference attributed to the enhanced nucleophilicity of the AA3 aminooxy group at neutral pH [1]. This reactivity advantage translates to more efficient biotin tagging per AP site in cellular DNA labeling applications.

AP site quantification DNA damage detection alkoxyamine probe reactivity

Detection Sensitivity: ARP Method Achieves 2.4 AP Sites per 10⁷ Nucleotides Limit of Detection

The ARP method, when coupled with avidin-HRP and chemiluminescent or colorimetric detection, achieves a detection limit of 2.4 AP sites per 1×10⁷ nucleotides of DNA . This translates to approximately 0.24 lesions per 10⁶ base pairs, a sensitivity level sufficient for detecting basal AP site levels in unperturbed mammalian cells (typically 10-50 lesions per 10⁶ bp) and for quantifying treatment-induced increases. By comparison, the foundational ARP characterization by Kubo et al. (1992) established detection of fewer than 1 AP site per 10⁴ nucleotides (100 lesions per 10⁶ bp) [1]. The 2.4 lesions/10⁷ nucleotides specification represents optimized commercial assay conditions using the TFA salt formulation and modern detection substrates.

AP site detection DNA damage quantification analytical sensitivity

In Situ Trapping Preserves AP Site Detection: 16.8-Fold Higher Quantification with ARP Added Pre-Isolation

A critical methodological consideration for AP site quantification is the loss of lesions due to DNA strand breakage during extraction. When ARP is added to the DB[a,l]P-DNA adduct-forming reaction in situ (i.e., before DNA isolation), it traps and stabilizes nascent AP sites, preventing their loss via β-elimination or endonuclease cleavage. This modification resulted in detection of 62 AP lesions per 10⁶ base pairs compared to only 3.7 lesions per 10⁶ base pairs when ARP was applied after DNA isolation [1]. The 16.8-fold difference demonstrates that post-isolation ARP labeling substantially underestimates true AP site burden when strand breaks occur at or adjacent to the lesion site.

DNA damage assessment AP site preservation genotoxicity testing

Background Signal Reduction: AA3 Provides Lower Non-Specific Binding than ARP in Cellular Genomic DNA

In a direct comparative analysis of background signal in genomic DNA labeling assays, AA3 consistently produced lower non-specific binding than ARP when applied to DNA extracted from unperturbed mammalian cells [1]. While quantitative background values were not reported as absolute units, the study authors concluded that AA3 'results in lower background and greater sensitivity for AP site detection' compared to ARP. The reduced background is attributed to AA3's optimized linker chemistry and reduced hydrophobic interactions with undamaged DNA bases. For ARP, background signal may arise from non-specific biotin-avidin interactions or from ARP binding to minor aldehyde-containing moieties unrelated to AP sites (e.g., oxidized base lesions with aldehyde character).

assay background AP site detection alkoxyamine probe specificity

Broad Target Compatibility: ARP Detects AP Sites from Diverse Genotoxic Agents Including Oxidative Pyrimidine Lesions

ARP demonstrates broad substrate tolerance for aldehyde-containing DNA lesions beyond classical AP sites. When coupled with endonuclease III (Endo III) pre-treatment, the ARP assay quantifies oxidative pyrimidine lesions (e.g., thymine glycol, 5,6-dihydropyrimidines) that are converted to AP site intermediates by the enzyme's N-glycosylase/AP lyase activity [1]. In comparative studies with aldose-biotin (a carbohydrate-based biotinylation reagent), ARP showed markedly higher labeling efficiency for AP sites in oxidized DNA, with the aldose-biotin method yielding substantially lower signal due to its requirement for aniline catalysis and reduced conjugation efficiency [2]. ARP does not require aniline catalysis, simplifying the workflow.

DNA damage oxidative stress genotoxicity panel

ARP (139585-03-8) Optimal Application Scenarios in DNA Damage Research and Genotoxicity Assessment


Quantifying Basal and Induced AP Sites in Cultured Mammalian Cells Following Genotoxic Exposure

ARP is optimally deployed for quantifying AP site accumulation in mammalian cell lines (e.g., HeLa, MCF-7, primary fibroblasts) following exposure to DNA-damaging agents such as alkylating agents (MMS, temozolomide), oxidative stressors (H₂O₂, menadione), or polycyclic aromatic hydrocarbons (DB[a,l]P). The optimized ARP TFA salt formulation (CAS 627090-10-2) enables detection of as few as 2.4 AP sites per 10⁷ nucleotides , sufficient for capturing subtle treatment-induced increases above basal levels. For maximum accuracy, ARP should be added to the cell culture medium or reaction mixture prior to DNA isolation, leveraging its ability to trap and protect nascent AP sites from β-elimination-mediated loss, as demonstrated by the 16.8-fold improvement in detection when ARP is present during adduct formation rather than applied post-extraction [1]. The biotin tag enables flexible readout options including avidin-HRP with colorimetric/chemiluminescent substrates or fluorescent streptavidin for plate-reader quantification.

Age-Related and Disease-Associated DNA Repair Capacity Assessment in Tissue Samples

ARP provides a validated workflow for assessing steady-state AP site burden and inferred base excision repair (BER) capacity in human and rodent tissue specimens (liver, brain, muscle, tumor biopsies). Basal AP site levels in mammalian tissues typically range from 10-50 lesions per 10⁶ bp, well within ARP's detection limit of 0.24 lesions per 10⁶ bp (2.4 per 10⁷ nucleotides) . The ARP assay has been extensively applied in aging research to document age-dependent increases in AP site accumulation across multiple tissues, correlating with declining BER enzyme activity (APE-1, Pol β) [2]. Procurement considerations for tissue applications should prioritize the TFA salt formulation due to its enhanced aqueous solubility (1 mg/mL in PBS pH 7.2), which facilitates reproducible probe delivery in tissue homogenate-based assays .

Comprehensive DNA Damage Profiling: Combined ARP and Endo III Assay for AP Sites and Oxidative Pyrimidine Lesions

ARP enables a cost-efficient, two-plex DNA damage assessment when paired with endonuclease III (Endo III) pre-treatment. The standard ARP-alone assay quantifies AP sites present in the DNA sample at the time of analysis. Parallel sample aliquots treated with Endo III prior to ARP labeling permit quantification of oxidative pyrimidine lesions (thymine glycol, 5,6-dihydropyrimidines, urea residues), which Endo III converts to AP site intermediates via its N-glycosylase/AP lyase activity [3]. The difference between Endo III-treated and untreated ARP signal provides a specific measure of oxidative pyrimidine damage. This dual-assay strategy eliminates the need to procure separate lesion-specific detection kits (e.g., Fpg-based assays for 8-oxoguanine), reducing overall procurement costs while maintaining analytical specificity. The approach is particularly valuable for studies of oxidative stress in mitochondrial DNA, neurodegenerative disease models, and radiation biology.

Validation of Novel AP Site Probes and Repair Inhibitors in Comparative Studies

ARP serves as the industry-standard reference compound for benchmarking the performance of next-generation AP site probes (e.g., AA3, ARP-d analogs, fluorescent alkoxyamines) and AP site-targeted therapeutic agents (e.g., methoxyamine, AA3). In direct comparative studies, ARP provides the baseline reactivity, sensitivity, and background metrics against which novel probes are evaluated. For instance, the AA3-ARP comparison established that while AA3 achieves ~2.5-fold higher product yield at pH 7.5 and lower background in cellular DNA, ARP remains the gold standard for validating novel probe performance in diverse biological matrices due to its extensive literature validation [4]. Procurement of ARP is therefore essential for laboratories engaged in AP site probe development or evaluating APE-1 inhibitors where direct comparison to an established probe is required for publication and regulatory acceptance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

67 linked technical documents
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